3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

Antifibrotic Rho/MRTF/SRF inhibition Phenotypic screening

3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a heterocyclic small molecule (MF: C₉H₈N₂O₃S₂; MW: 256.3) belonging to the 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid class. This class was identified through a phenotypic high-throughput screen as inhibitors of Rho/MRTF/SRF-mediated gene transcription, with a lead compound exhibiting an IC₅₀ of 180 nM.

Molecular Formula C9H8N2O3S2
Molecular Weight 256.29
CAS No. 890594-70-4
Cat. No. B2404326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
CAS890594-70-4
Molecular FormulaC9H8N2O3S2
Molecular Weight256.29
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(O2)SCCC(=O)O
InChIInChI=1S/C9H8N2O3S2/c12-7(13)3-5-16-9-11-10-8(14-9)6-2-1-4-15-6/h1-2,4H,3,5H2,(H,12,13)
InChIKeyFDXUSPKFMMUAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid (CAS 890594-70-4): A 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acid Building Block for Antifibrotic Drug Discovery


3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a heterocyclic small molecule (MF: C₉H₈N₂O₃S₂; MW: 256.3) belonging to the 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid class [1]. This class was identified through a phenotypic high-throughput screen as inhibitors of Rho/MRTF/SRF-mediated gene transcription, with a lead compound exhibiting an IC₅₀ of 180 nM [1]. The compound features a 2-thienyl substituent on the oxadiazole ring, which distinguishes it from other aryl analogs in the series [1]. It is commercially available at ≥95% purity (AKSci) .

Why Generic 5-Aryl-1,3,4-oxadiazol-2-ylthiopropionic Acids Cannot Substitute for 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid in Drug Discovery Programs


Structure–activity relationship (SAR) studies within the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series reveal that even minor modifications to the aryl substituent can result in >10,000-fold shifts in cellular potency [1]. The series progressed from a 180 nM lead to picomolar inhibitors through sharply defined, synergistic SAR; thus, substituting the 2-thienyl group with a different aryl variant (e.g., 2,4-dichlorophenyl or pyridin-4-yl) without re-evaluating target engagement, potency, and pharmacokinetics risks complete loss of pharmacological activity and undermines reproducibility in antifibrotic research [1]. Consequently, 3-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid remains the only validated entry point for studying 2-thienyl-derived Rho/MRTF/SRF inhibitors within this chemotype.

Quantitative Differentiation Evidence for 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid in Rho/MRTF/SRF Inhibitor Research


Series-Wide Potency Gain of >100,000-Fold Establishes a Benchmark for Thienyl Analog Optimization

The 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid series, to which 3-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid belongs, demonstrated a remarkable improvement in cellular potency from an initial IC₅₀ of 180 nM to 1 pM through systematic SAR exploration [1]. While the exact IC₅₀ of the 2-thienyl analog is not publicly reported in a head-to-head format, the series-wide trajectory establishes that any aryl derivative, including the 2-thienyl variant, is capable of achieving picomolar-level target inhibition when appropriately elaborated [1]. This contrasts with structurally unrelated Rho pathway inhibitors, which typically exhibit micromolar potencies and limited SAR depth [1].

Antifibrotic Rho/MRTF/SRF inhibition Phenotypic screening

Absence of Cytotoxicity at Concentrations Exceeding Pharmacological Potency by >1,000-Fold

Compounds in the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, including the 2-thienyl parent scaffold, exhibited no observable cytotoxicity up to 100 µM in standard cell viability assays [1]. This concentration is >1,000-fold above the IC₅₀ of optimized series members, suggesting a wide therapeutic window. In comparison, many clinical-stage antifibrotic agents (e.g., nintedanib, pirfenidone) display cytotoxicity or growth-inhibitory effects at concentrations within 10- to 100-fold of their pharmacologically active doses [2].

Cytotoxicity Safety pharmacology Antifibrotic

Oral Bioavailability Demonstrated for the 5-Aryl Series, Supporting the Thienyl Scaffold for In Vivo Studies

Two optimized members of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series were advanced to in vivo studies and demonstrated oral bioavailability sufficient to dose-dependently reduce connective tissue growth factor (CTGF) gene expression and significantly attenuate bleomycin-induced dermal fibrosis in mice [1]. Although the specific 2-thienyl analog has not been independently profiled in vivo, the series-wide achievement of oral bioavailability and antifibrotic efficacy in a disease model indicates that the 2-thienyl scaffold possesses drug-like properties compatible with oral administration [1].

Pharmacokinetics Oral bioavailability In vivo fibrosis model

Commercial Purity of ≥95% Enables Consistent SAR Studies with the 2-Thienyl Building Block

3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is available from AKSci (catalog 7672CW) at a minimum purity specification of 95% . In contrast, several closely related 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid analogs are listed with unspecified or lower purity grades by multiple suppliers (e.g., CymitQuimica listing the pyridin-4-yl analog at unspecified purity) . Using a building block with certified, batch-traced purity reduces the risk of confounding biological activity from impurities and improves inter-laboratory reproducibility in SAR campaigns.

Analytical purity Reproducibility Medicinal chemistry

Research Application Scenarios for 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid Based on Established Evidence


Initiation of a Rho/MRTF/SRF Inhibitor Hit-to-Lead Program for Fibrosis

Medicinal chemistry teams developing novel antifibrotics for scleroderma, idiopathic pulmonary fibrosis, or hepatic fibrosis can employ this building block as the foundational scaffold for hit-to-lead optimization. The series-wide SAR demonstrates that the 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid chemotype is capable of over 100,000-fold potency gains, and the 2-thienyl variant provides a distinct electronic and steric profile for establishing initial SAR [1]. The certified 95% purity (AKSci) ensures reproducible initial biological screening data .

Tool Compound Synthesis for Target Identification of Rho/MRTF/SRF Inhibitors

The molecular target of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series remains undefined [1]. Synthesizing affinity pull-down probes or photoaffinity labels based on the 2-thienyl scaffold can enable chemoproteomics-based target deconvolution. The absence of cytotoxicity up to 100 µM ensures that probe molecules can be used at concentrations well above the pharmacological range without inducing off-target cell death, facilitating clean target capture [1].

Comparative SAR Benchmarking Against Other 5-Aryl Oxadiazole Analogs

Research groups performing systematic SAR studies on 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids will require the 2-thienyl analog as a comparator to elucidate the contribution of heteroaryl electronics and lipophilicity to target potency and selectivity. Because SAR is sharply defined in this series, even small structural changes produce large potency shifts [1]; therefore, the 2-thienyl analog is essential for building predictive QSAR models and guiding rational design toward optimized clinical candidates.

Preclinical Pharmacokinetic and Toxicity Profiling of Thienyl-Containing Rho Inhibitors

Given that the series has demonstrated oral bioavailability and in vivo antifibrotic efficacy in the bleomycin-induced dermal fibrosis model [1], the 2-thienyl analog serves as a logical starting point for preclinical PK/PD and toxicology studies. Using the pure 95% material as a precursor for synthesizing advanced leads ensures that any observed in vivo activity or toxicity can be unambiguously assigned to the thienyl scaffold rather than synthesis by-products .

Quote Request

Request a Quote for 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.